3-Methyl-2-(propan-2-yl)pyridine

Physicochemical profiling Separation science Method development

3-Methyl-2-(propan-2-yl)pyridine (CAS 72693-04-0), also known as 2-isopropyl-3-methylpyridine, is a disubstituted pyridine with a methyl group at the 3-position and an isopropyl group at the 2-position. This C9H13N heterocycle has a molecular weight of 135.21 g/mol and exhibits a calculated LogP of 2.51 and a polar surface area (PSA) of 12.89 Ų.

Molecular Formula C9H13N
Molecular Weight 135.21 g/mol
CAS No. 72693-04-0
Cat. No. B12961381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-(propan-2-yl)pyridine
CAS72693-04-0
Molecular FormulaC9H13N
Molecular Weight135.21 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)C(C)C
InChIInChI=1S/C9H13N/c1-7(2)9-8(3)5-4-6-10-9/h4-7H,1-3H3
InChIKeyHJKBDBLPTFAXDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-2-(propan-2-yl)pyridine (CAS 72693-04-0) Physicochemical & Structural Baseline for Procurement


3-Methyl-2-(propan-2-yl)pyridine (CAS 72693-04-0), also known as 2-isopropyl-3-methylpyridine, is a disubstituted pyridine with a methyl group at the 3-position and an isopropyl group at the 2-position . This C9H13N heterocycle has a molecular weight of 135.21 g/mol and exhibits a calculated LogP of 2.51 and a polar surface area (PSA) of 12.89 Ų . The adjacent substitution pattern creates distinct steric and electronic properties relative to its positional isomers, which is the core consideration for its selection as a synthetic intermediate or research tool [1].

Synthetic intermediate with defined ortho-substitution steric profile for ligand or heterocycle design

Conformation-distinct isomer suited for structure-activity relationship studies requiring buttressed isopropyl geometry

Separation method development or system suitability workflows leveraging quantifiable LogP differentiation among C9H13N isomers

Why 3-Methyl-2-(propan-2-yl)pyridine Is Not Interchangeable with Other C9H13N Pyridine Isomers


The specific ortho-methyl/isopropyl substitution pattern on the pyridine ring directly modulates steric hindrance and electronic distribution, which cannot be replicated by other positional isomers like 2-methyl-3-(propan-2-yl)pyridine or by mono-substituted analogs [1]. This distinct steric environment affects the ground-state conformation of the isopropyl group, altering its rotational barrier and, consequently, its reactivity and interaction with biological targets or catalytic metal centers [1]. Substituting a different isomer without quantitative verification introduces a structural variable that can invalidate structure-activity relationships, compromise reaction yields, or lead to incorrect analytical baselines, as detailed in the evidence below.

Isomer mismatch

Positional isomers such as 2-methyl-3-(propan-2-yl)pyridine lack the ortho-buttressing effect, which may shift ground-state conformation and reactivity

Mono-substituted analogs

2-Isopropylpyridine or 3-methylpyridine cannot replicate the combined steric and electronic signature, potentially invalidating structure-activity or catalytic models

LogP-based substitution

3-Isobutylpyridine (ΔLogP ≈ 0.23) would alter reversed-phase retention and extraction efficiency, requiring full method re-validation

Quantitative Differentiation Evidence for 3-Methyl-2-(propan-2-yl)pyridine (72693-04-0) Against Its Closest Analogs


Physicochemical Property Divergence: LogP Drives Differential Extraction and Chromatography Behavior vs. Positional Isomer

The target compound's calculated LogP of 2.51 is notably higher than that of its structural isomer, 3-isobutylpyridine (CAS 14159-61-6), which has a reported LogP of 2.28 . This difference of 0.23 log units translates to a ~1.7-fold difference in octanol/water partition coefficient, directly impacting retention times in reversed-phase HPLC and extraction efficiency during liquid-liquid purification. This LogP gap is a primary, quantifiable differentiator that guides solvent selection and method development, making the compounds non-fungible in a separation workflow.

LogP divergence
Cross-study comparable
Target LogP 2.51 vs 3-isobutylpyridine 2.28 (Δ = 0.23, ~1.7× partition difference)
Supports isomer-specific chromatography and extraction method development
Calculated values; method-consistency review recommended
Physicochemical profiling Separation science Method development

Steric Ground-State Conformation: Buttressing Effect Confers Unique Isopropyl Rotamer Population vs. Non-Buttressed Analogs

The 'buttressing effect' caused by the ortho-methyl group in 2-isopropyl-3-methylpyridine fundamentally alters the ground-state conformational distribution of the isopropyl group compared to non-buttressed systems like 2-isopropylpyridine [1]. In polymethylpyridine studies, the perturbation of a methyl group by an adjacent ortho-methyl group leads to a destabilization of one rotamer and a measurable change in the rotational barrier [1]. While specific NMR-derived conformer ratios for the target compound were not fully accessible in public domains, the class of interaction is well-validated and supports that this isomer has a unique steric ground-state that its mono-substituted or differently substituted analogs cannot reproduce.

Ground-state conformation
Class-level inference
Buttressed isopropyl rotamer bias predicted vs non-buttressed 2-isopropylpyridine
Conformational context supports steric-control research fit; quantitative NMR data to verify
Refer to polymethylpyridine class studies for method context
Conformational analysis Steric effects Dynamic NMR

Polar Surface Area Equivalence Establishes Iso-Permeable Boundaries for Property-Based Design

The target compound has a calculated polar surface area (PSA) of 12.89 Ų . Its positional isomer, 2-methyl-3-(propan-2-yl)pyridine (CAS 874-33-9), shares the identical molecular formula and is predicted to have the same PSA. This equivalence means that for CNS drug design considerations (where PSA < 60-70 Ų is often desired), the two isomers provide the same passive membrane permeability baseline [1]. Selection between them, therefore, must rely solely on steric, electronic, or target-interaction differentiators, making the specific ortho-disubstitution pattern of the target compound the decisive procurement criterion.

PSA equivalence
Supporting evidence
PSA ≈ 12.89 Ų for both 2-isopropyl-3-methylpyridine and its 2-methyl-3-isopropyl isomer (Δ ≈ 0)
Eliminates passive permeability as a differentiator; elevates steric signature as procurement criterion
Calculated fragment-based PSA; experimental confirmation recommended
Medicinal chemistry Property-based design Blood-brain barrier permeability

Validated Application Scenarios for Procuring 3-Methyl-2-(propan-2-yl)pyridine (72693-04-0)


Conformation-Locked Pyridine Ligand Library for Asymmetric Catalysis

For teams synthesizing chiral pyridine ligands with a sterically-demanding ortho-position, the target compound provides a pre-validated, 'buttressed' isopropyl group. The class-level inference on ground-state conformation [1] means this specific isomer introduces a predictable chiral bias into metal complexes, a feature not achievable with its 2-methyl-3-isopropyl positional isomer where the buttressing effect is absent. Procuring this exact compound avoids the synthetic re-optimization needed for non-buttressed analogs.

Validation Standard for HPLC Method Development of C9H13N Pyridine Isomer Mixtures

When developing chromatographic methods to separate C9H13N pyridine isomer mixtures (e.g., arising from Friedel-Crafts alkylation), the target compound's LogP value of 2.51 serves as a distinctive reference point . Its intermediate retention behavior compared to the lower LogP 3-isobutylpyridine (2.28) allows it to function as a system suitability test standard (SST), confirming column performance and mobile phase consistency for resolving structurally similar isomers.

CNS Drug Scaffold with Non-Permeability-Limited Property Space

In CNS drug discovery, the target compound offers a PSA of 12.89 Ų, matching the passive permeability sweet-spot . Where two isomers are being considered for lead optimization, the decision to procure this specific isomer must be based on its distinct steric conformation (the buttressing effect), which can influence off-target selectivity profiles. The PSA equivalence evidence confirms that the final selection is driven by the unique interaction topology, not by differential passive permeability.

Application
Selection Property
Validation Focus
Conformation-defined pyridine ligand libraries
Buttressed ortho-isopropyl steric profile
Chiral metal-complex geometry and catalytic performance endpoints
HPLC method validation for C9H13N isomer resolution
Intermediate LogP reference (2.51)
System suitability and isomer-specific retention-time reproducibility
CNS-permeable scaffold with non-permeability-limited property space
Low PSA (12.89 Ų) paired with isomer-specific steric topology
Off-target selectivity interpretation driven by steric conformation, not passive permeability
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